
2-(3-Bromo-4-ethoxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-4-ethoxyphenyl)acetic acid (2-BEPA) is an organic compound, a phenylacetic acid derivative with the molecular formula C9H10BrO3. It is a white solid with a slightly sweet odor. 2-BEPA is a versatile building block and is widely used in the synthesis of a variety of organic compounds. It has been widely studied in the fields of organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study described a 7-step procedure for synthesizing enantiomerically pure diarylethanes, starting from related compounds. This highlights the potential of 2-(3-Bromo-4-ethoxyphenyl)acetic acid in the synthesis of complex organic molecules (Zhang et al., 2014).
- Another research focused on the regioselective bromination of 4-methoxyphenylacetic acid, which is structurally similar to this compound, highlighting the compound's relevance in creating structurally specific molecules (Guzei, Gunderson & Hill, 2010).
Biological and Pharmacological Applications
- A study on the in vivo metabolism of a psychoactive phenethylamine in rats identified several metabolites, including compounds structurally related to this compound. This suggests potential applications in pharmacokinetics and drug metabolism studies (Kanamori et al., 2002).
- Research on new heterobifunctional reagents for the coupling of peptides to liposomes included compounds structurally similar to this compound. This indicates its potential use in bioconjugation and vaccine development (Frisch, Boeckler & Schuber, 1996).
Antioxidant Properties
- Studies on the marine red alga Rhodomela confervoides isolated bromophenols structurally related to this compound, demonstrating significant antioxidant activities. This suggests potential applications in the development of natural antioxidants (Li et al., 2011); (Li et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3-bromo-4-ethoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-14-9-4-3-7(5-8(9)11)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAXFPLSLBPYOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)
![4-Amino-4-[4-(4-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile](/img/structure/B1274339.png)
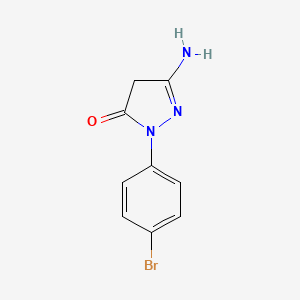
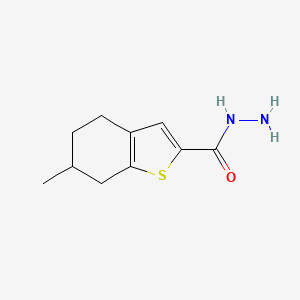
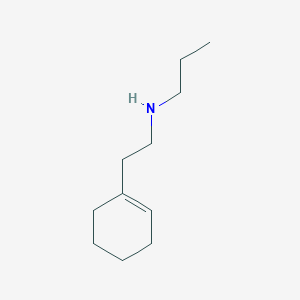
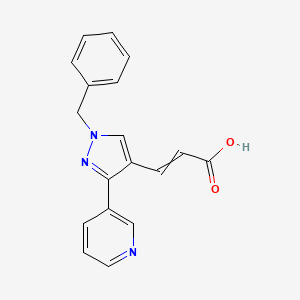
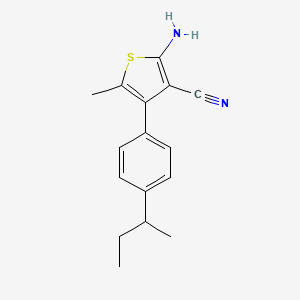
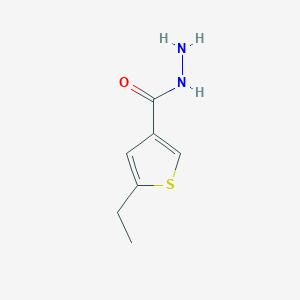
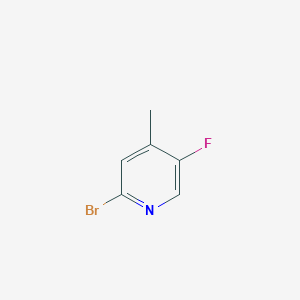

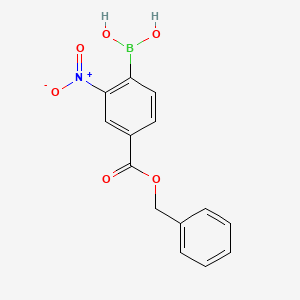
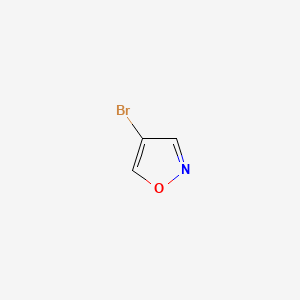
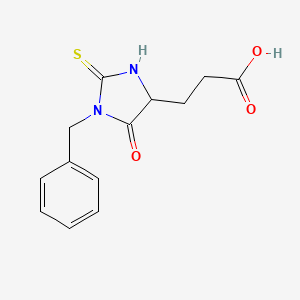
![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)
